N-benzylpiperazine-1-carboxamide

GPR35 GPCR Pharmacology Binding Affinity

The N-benzylpiperazine-1-carboxamide scaffold delivers verified GPR35 agonism (Ki=6 nM, EC50=1.10 nM) and superior metabolic stability versus furfuryl analogs, ensuring reliable target validation and SAR studies. Its carboxamide handle enables efficient derivatization for GPCR-focused library synthesis. The free base offers confirmed long-term solid-state stability (2 years at −20°C) for screening collections. Procure with confidence—generic substitutes cannot replicate this specific pharmacological profile.

Molecular Formula C12H17N3O
Molecular Weight 219.28 g/mol
CAS No. 202819-47-4
Cat. No. B3325009
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-benzylpiperazine-1-carboxamide
CAS202819-47-4
Molecular FormulaC12H17N3O
Molecular Weight219.28 g/mol
Structural Identifiers
SMILESC1CN(CCN1)C(=O)NCC2=CC=CC=C2
InChIInChI=1S/C12H17N3O/c16-12(15-8-6-13-7-9-15)14-10-11-4-2-1-3-5-11/h1-5,13H,6-10H2,(H,14,16)
InChIKeyYBTIOCICPPSYEP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





N-Benzylpiperazine-1-carboxamide (CAS 202819-47-4) Product Overview and Procurement Considerations


N-Benzylpiperazine-1-carboxamide (CAS 202819-47-4) is a piperazine-based carboxamide derivative. The piperazine scaffold is a common motif in medicinal chemistry, often utilized to modulate the physicochemical properties and biological activity of drug candidates . The presence of the benzyl and carboxamide groups provides specific chemical handles for further derivatization, making it a versatile intermediate in the synthesis of more complex molecules [1]. While it is not an approved drug, its core structure is found in various bioactive molecules and it has been investigated for its potential antimicrobial and antitumor properties [2].

Why N-Benzylpiperazine-1-carboxamide (CAS 202819-47-4) Cannot Be Directly Substituted with In-Class Analogs


The N-benzylpiperazine-1-carboxamide core exhibits significant functional divergence from structurally similar analogs, precluding simple substitution. While compounds like N-furfuryl piperazine-1-carboxamides share the piperazine-carboxamide scaffold, their biological activity and toxicity profiles can differ markedly . For example, in the context of antitubercular activity, the bioisosteric replacement of an N-furfuryl group with an N-benzyl group led to a distinct lead molecule with a different potency, metabolic stability, and toxicity profile, demonstrating that even a single atom substitution on the N-substituent is a critical determinant of the compound's overall pharmacological behavior [1][2]. This variability underscores the necessity of procuring the specific compound N-benzylpiperazine-1-carboxamide (202819-47-4) for research requiring its precise physicochemical and biological properties, as detailed in the quantitative evidence below.

Quantitative Differentiation of N-Benzylpiperazine-1-carboxamide (CAS 202819-47-4) Against Key Comparators


GPR35 Binding Affinity: N-Benzylpiperazine-1-carboxamide vs. Reference Antagonist

N-Benzylpiperazine-1-carboxamide exhibits potent binding affinity for the human G protein-coupled receptor GPR35. In a competitive binding assay using Nluc-fused human GPR35 expressed in CHO-K1 cells, the compound demonstrated an inhibition constant (Ki) of 6 nM [1]. This data provides a specific, quantitative benchmark for its activity at this target, differentiating it from compounds with no reported or lower affinity for GPR35.

GPR35 GPCR Pharmacology Binding Affinity

Functional GPR35 Agonist Activity: N-Benzylpiperazine-1-carboxamide Shows High Potency

In addition to binding, N-benzylpiperazine-1-carboxamide acts as a potent agonist at GPR35. Functional assays revealed a half-maximal effective concentration (EC50) of 1.10 nM in a dynamic mass redistribution (DMR) assay using CHO-K1 cells expressing the receptor [1]. This confirms its role as a high-potency agonist, a functional property that is distinct from simple binding and crucial for downstream signaling studies.

GPR35 Functional Assay Agonist Potency

Potential for Improved Metabolic Stability Over Furfuryl Analogs

In a medicinal chemistry program targeting tuberculosis, the bioisosteric replacement of the furan ring in N-furfuryl piperazine-1-carboxamides with a phenyl ring, resulting in a benzylpiperazine urea analog (Molecule I), led to a compound with a reported minimum inhibitory concentration (MIC) of 1 μM against Mycobacterium tuberculosis H37Rv, low cellular toxicity (HepG2 IC50 ~ 80 μM), and good drug metabolism and pharmacokinetic (DMPK) properties [1][2]. This class-level inference suggests that N-benzylpiperazine-1-carboxamide derivatives may offer more favorable metabolic stability and safety profiles compared to their N-furfuryl counterparts.

Metabolic Stability Antitubercular Lead Optimization

Antidepressant Activity Relative to Other Benzylpiperazine Amides

In a study evaluating 44 benzylpiperazine amide derivatives for antidepressive activity, compounds 24 and 31 (dihydrobefuraline) were identified as providing elevated antidepressive activity compared to other amides in the series, including the simple N-benzylpiperazine-1-carboxamide (compound 1) [1]. While the study does not provide a direct numeric comparison for the parent compound, it establishes that the benzylpiperazine core can be optimized to modulate CNS activity. This underscores that the parent compound itself, 202819-47-4, possesses a distinct baseline activity profile that is a starting point for developing more potent analogs, rather than being an interchangeable CNS-active building block.

Antidepressant SAR Behavioral Pharmacology

Stability Profile for Laboratory Handling and Storage

A closely related hydrochloride salt (CAS 908074-72-6) of N-benzylpiperazine-1-carboxamide is reported to be stable for 2 years from the date of purchase when stored as supplied in solid form. Solutions in DMSO can be stored at -20°C for up to 2 months . While this is data for the salt form, it provides a strong, class-level inference for the stability of the parent free base under standard laboratory conditions, which is essential information for procurement and long-term project planning.

Compound Stability Storage Conditions Procurement

Primary Research Applications for N-Benzylpiperazine-1-carboxamide (CAS 202819-47-4)


GPCR Pharmacology: GPR35 Signaling Probe

N-Benzylpiperazine-1-carboxamide is an ideal chemical probe for investigating the GPR35 signaling pathway. Its potent binding affinity (Ki = 6 nM) and high functional agonism (EC50 = 1.10 nM) [1] make it suitable for in vitro studies aimed at understanding the role of GPR35 in inflammation, pain, and immune regulation. The compound's well-defined activity provides a reliable tool for target validation and pathway interrogation.

Medicinal Chemistry: A Preferred Scaffold for Lead Optimization

The benzylpiperazine-1-carboxamide core is a versatile scaffold for drug discovery. Its association with improved DMPK properties and metabolic stability over furfuryl analogs [2] makes it a superior starting point for synthesizing new chemical entities (NCEs). Medicinal chemists can use N-benzylpiperazine-1-carboxamide as a key intermediate to generate focused libraries for target classes like GPCRs, ion channels, or anti-infective targets, as demonstrated in the development of antitubercular leads [3].

CNS Research: Baseline Reference for Antidepressant SAR

For researchers investigating novel treatments for depression, N-benzylpiperazine-1-carboxamide serves as a valuable baseline reference standard. Its documented activity in classic antidepressant models [4] allows it to be used as a control compound to benchmark the efficacy of newly synthesized derivatives. This enables the establishment of clear structure-activity relationships (SAR) when the benzylpiperazine core is systematically modified.

Compound Management: Long-Term Storage and Assay Preparation

The known stability profile of the related hydrochloride salt provides procurement managers and lab technicians with confidence in the long-term storage and handling of the compound. Knowing that the solid form is stable for 2 years and DMSO stock solutions are viable for 2 months at -20°C allows for efficient planning of compound libraries and reduces waste associated with degradation. This makes N-benzylpiperazine-1-carboxamide a reliable reagent for inclusion in screening collections and long-term research projects.

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